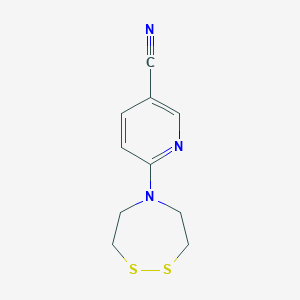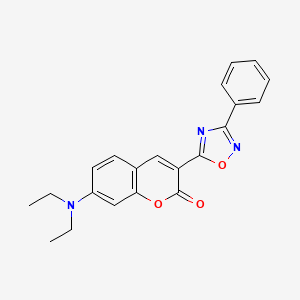
7-(diethylamino)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 7-(diethylamino)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is a multifaceted molecule with notable applications and unique chemical properties. The compound features a chromenone backbone substituted with a diethylamino group and a 3-phenyl-1,2,4-oxadiazole moiety. This structure grants it potential in various scientific fields, particularly in medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions:
Initial Synthesis: The synthesis typically starts with the preparation of 3-(3-phenyl-1,2,4-oxadiazol-5-yl) chromen-2-one. This involves the condensation of 3-phenyl-1,2,4-oxadiazol-5-amine with salicylaldehyde under acidic or basic conditions to form the chromenone backbone.
Substitution Reaction: The chromenone intermediate is then subjected to an electrophilic substitution reaction with diethylamine to introduce the diethylamino group at the 7-position. This step generally employs a catalyst like palladium or copper and occurs under moderate temperatures (50-80°C) in a polar aprotic solvent such as DMF (dimethylformamide).
Industrial Production Methods: Large-scale industrial production requires optimization of reaction conditions to enhance yield and purity. This includes:
Reagent Purity: Ensuring high purity of diethylamine and 3-phenyl-1,2,4-oxadiazol-5-amine.
Reaction Environment: Utilizing continuous flow reactors to maintain optimal temperatures and reaction times.
Catalyst Recovery: Implementing efficient recovery and reuse of catalysts to reduce costs and environmental impact.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation to introduce hydroxyl groups or other functional groups, typically using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction reactions may employ agents such as sodium borohydride or hydrogen gas in the presence of a catalyst to yield amine derivatives.
Substitution: Various nucleophilic substitution reactions can replace the diethylamino or oxadiazol moieties with other groups, expanding its utility.
Common Reagents and Conditions:
Oxidizing Agents: m-chloroperbenzoic acid, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, hydrogen gas with platinum or palladium catalysts.
Solvents: DMF, dichloromethane, ethanol.
Major Products Formed:
Hydroxylated Derivatives: Introduction of hydroxyl groups enhances solubility and reactivity.
Aminated Products: Amines or other nitrogen-containing groups offer additional binding sites for metal ions or biomolecules.
科学研究应用
The compound 7-(diethylamino)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one holds significant value across several disciplines:
Chemistry:
Fluorescent Probes: Due to its unique structure, it acts as a fluorophore in detecting metal ions or pH changes in chemical and biological systems.
Biology:
Bioimaging: Its fluorescent properties enable visualization of cellular and subcellular structures in live cell imaging techniques.
Enzyme Inhibition Studies: Potential inhibitor for enzymes involved in disease pathways, aiding drug discovery.
Medicine:
Anticancer Agents: Preliminary studies indicate its ability to disrupt cancer cell proliferation, making it a candidate for chemotherapy drugs.
Antimicrobial Properties: Effective against a range of bacterial and fungal strains, with potential application in treating infections.
Industry:
Dye and Pigment Industry: Utilized in the development of dyes with specific fluorescence for textiles and plastics.
Optoelectronics: Component in the fabrication of organic light-emitting diodes (OLEDs) due to its electroluminescent properties.
作用机制
The mechanism by which the compound exerts its effects varies by application:
Fluorescent Probes:
The diethylamino group enhances electron-donating ability, altering fluorescence properties upon interaction with target ions or molecules.
Bioimaging:
Its chromenone backbone allows high-affinity binding to biomolecular structures, emitting fluorescence upon excitation, thereby tagging specific cellular components.
Enzyme Inhibition:
The oxadiazole ring mimics natural enzyme substrates, competitively inhibiting enzymatic activity and disrupting metabolic pathways in pathogens or cancer cells.
相似化合物的比较
Several compounds share structural similarities but differ in their functional groups and applications:
7-(diethylamino)-3-(2-hydroxybenzyl)-2H-chromen-2-one:
Lacks the oxadiazole ring, used primarily as a pH indicator.
3-(3-phenyl-1,2,4-oxadiazol-5-yl)coumarin:
Lacks the diethylamino group, utilized in the synthesis of more complex heterocyclic compounds.
7-(diethylamino)-4-methylcoumarin:
Similar fluorescence properties, used in laser dyes and as a fluorophore in biochemical assays.
Each compound's unique substitutions confer specific advantages for particular applications, making 7-(diethylamino)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one noteworthy for its diverse range of functionalities and applications.
There you have it—a detailed dive into the fascinating world of this compound! What do you think?
属性
IUPAC Name |
7-(diethylamino)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-3-24(4-2)16-11-10-15-12-17(21(25)26-18(15)13-16)20-22-19(23-27-20)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGYVUDYCGHHIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
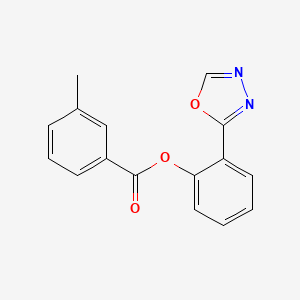
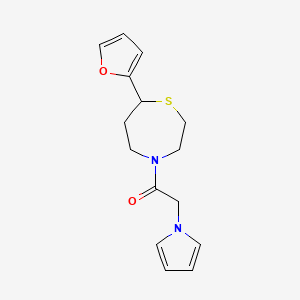
![2-chloro-N-[2-(dimethylamino)pyrimidin-5-yl]-6-fluorobenzamide](/img/structure/B2960384.png)
![2-chloro-N-[1-(2,4-difluorophenyl)ethyl]acetamide](/img/structure/B2960385.png)
![2-chloro-N-{3-[2-(dimethylcarbamoyl)pyrrolidin-1-yl]propyl}pyridine-3-carboxamide](/img/structure/B2960386.png)
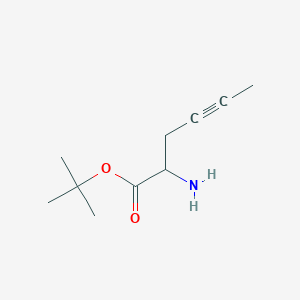
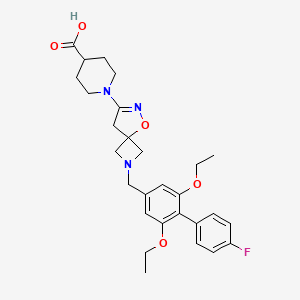
![1-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2960391.png)
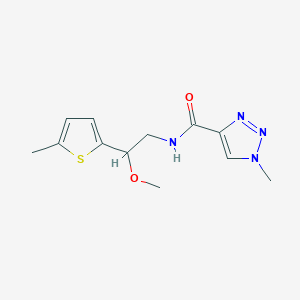
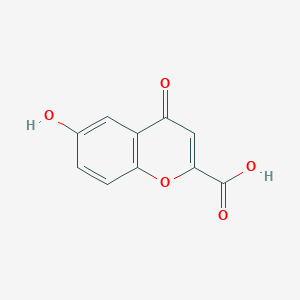
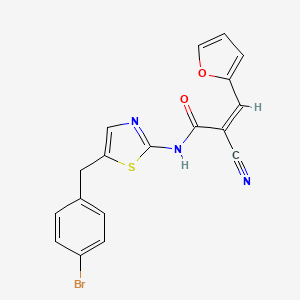

![3-methyl-2-oxo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2960402.png)
